![molecular formula C10H14FN B3283421 Ethyl[1-(4-fluorophenyl)ethyl]amine CAS No. 766529-17-3](/img/structure/B3283421.png)
Ethyl[1-(4-fluorophenyl)ethyl]amine
Overview
Description
Ethyl[1-(4-fluorophenyl)ethyl]amine is a chemical compound with the molecular formula C10H14FN . It is used for research purposes .
Synthesis Analysis
The synthesis of Ethyl[1-(4-fluorophenyl)ethyl]amine or similar compounds often involves the use of 4-Fluorophenethylamine as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . A study on the synthesis of a related compound, ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, provides insights into potential synthesis methods .Molecular Structure Analysis
The molecular weight of Ethyl[1-(4-fluorophenyl)ethyl]amine is 203.68 . The compound has a structure that includes a fluorophenyl group attached to an ethylamine group .Chemical Reactions Analysis
4-Fluorophenethylamine, a related compound, may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . It is also suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .Scientific Research Applications
Crystallography
Ethyl[1-(4-fluorophenyl)ethyl]amine has been used in the study of crystal structures . The crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate, a compound related to Ethyl[1-(4-fluorophenyl)ethyl]amine, has been analyzed in detail .
Synthesis of Pyrrole Derivatives
This compound has been used in the synthesis of pyrrole derivatives . Pyrrole is a basic heterocyclic organic compound and its derivatives have significant pharmaceutical and pharmacological features .
Preparation of Palladacycles
Ethyl[1-(4-fluorophenyl)ethyl]amine can be used in the preparation of ortho-metalated primary phenethylamines, leading to complexes containing six-membered palladacycles .
Synthesis of 2-amino-4-arylpyrimidine Derivatives
4-Fluorophenethylamine, a related compound, can be used as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .
Safety and Hazards
The safety data sheet for a related compound, ®-1-(4-Fluorophenyl)ethylamine, suggests that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, wear protective clothing, and store locked up .
Mechanism of Action
Target of Action
Ethyl[1-(4-fluorophenyl)ethyl]amine is a complex compound with potential biological activity. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl[1-(4-fluorophenyl)ethyl]amine may also interact with various targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl[1-(4-fluorophenyl)ethyl]amine may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that Ethyl[1-(4-fluorophenyl)ethyl]amine may also have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
N-ethyl-1-(4-fluorophenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-12-8(2)9-4-6-10(11)7-5-9/h4-8,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENUOBWNUKJFTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[1-(4-fluorophenyl)ethyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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